3-Methoxy-1-methylpyrazole-4-carbonitrile
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Overview
Description
3-Methoxy-1-methylpyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group at the third position, a methyl group at the first position, and a nitrile group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-methoxy-1-methylpyrazole-4-carboxaldehyde.
Reduction: Formation of 3-methoxy-1-methylpyrazole-4-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1-methylpyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methylpyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1-methylpyrazole-4-carboxaldehyde
- 3-Methoxy-1-methylpyrazole-4-amine
- 3-Methoxy-1-methylpyrazole-4-carboxylic acid
Uniqueness
3-Methoxy-1-methylpyrazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization
Biological Activity
3-Methoxy-1-methylpyrazole-4-carbonitrile is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its versatility in drug design. The presence of the methoxy group and the carbonitrile moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, a related compound was shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, demonstrating potent activity against cancer cell lines such as HCT116 and MCF-7 . The mechanism involves the inhibition of specific kinases essential for cancer cell proliferation.
Compound | Target | IC50 (µM) |
---|---|---|
This compound | Aurora-A kinase | 0.16 |
Related pyrazole derivative | HCT116 | 0.39 |
Related pyrazole derivative | MCF-7 | 0.46 |
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain compounds can significantly reduce inflammation markers in models of carrageenan-induced edema . This suggests that this compound may possess similar anti-inflammatory capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to bind effectively to the active sites of several enzymes, blocking their activity and thereby influencing multiple biological pathways.
- Molecular Docking Studies : These studies indicate that the compound's binding affinity is significantly enhanced by the structural features provided by the methoxy and carbonitrile groups.
Study on Anticancer Efficacy
A study published in PubMed Central highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound, against cancer cell lines. The results indicated substantial inhibition of cell growth, with particular emphasis on its potential as a lead compound in anticancer drug development .
Anti-inflammatory Assessment
Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models. The findings revealed that these compounds could reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin . This positions this compound as a candidate for further exploration in inflammatory diseases.
Properties
IUPAC Name |
3-methoxy-1-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEPKVGRUYBUKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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